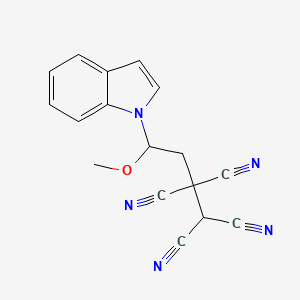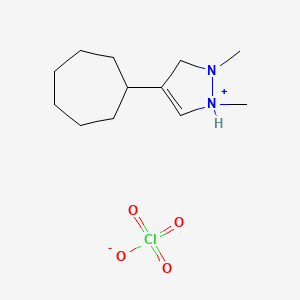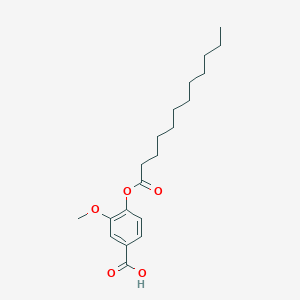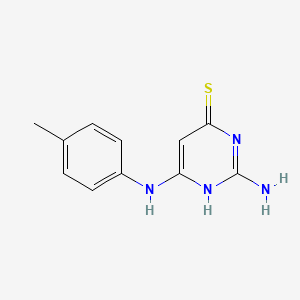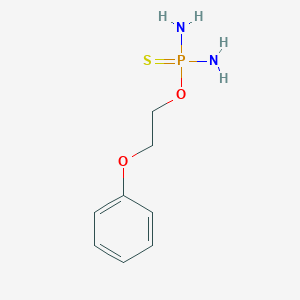
O-(2-Phenoxyethyl) phosphorodiamidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2-Phenoxyethyl) phosphorodiamidothioate is a chemical compound that belongs to the class of phosphorodiamidothioates. These compounds are known for their unique properties and applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a phosphorodiamidothioate group attached to a 2-phenoxyethyl moiety, which imparts specific chemical and physical characteristics to the compound.
Méthodes De Préparation
The synthesis of O-(2-Phenoxyethyl) phosphorodiamidothioate typically involves the reaction of 2-phenoxyethanol with a suitable phosphorodiamidothioate precursor. One common method includes the use of phosphorus pentasulfide (P2S5) as a reagent. The reaction is carried out under controlled conditions, often in the presence of a solvent such as toluene or dichloromethane, and requires careful temperature regulation to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
O-(2-Phenoxyethyl) phosphorodiamidothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphorodiamidate derivatives.
Reduction: Reduction reactions can convert the thioate group to a phosphorodiamidite.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
O-(2-Phenoxyethyl) phosphorodiamidothioate has several scientific research applications:
Biology: The compound is studied for its potential role in modulating biological pathways and as a tool for investigating enzyme mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of novel drugs and prodrugs.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of O-(2-Phenoxyethyl) phosphorodiamidothioate involves its interaction with specific molecular targets. The compound can act as a thiophosphate protecting group, which undergoes thermolytic deprotection under certain conditions. This property is particularly useful in the development of thermolytic immunomodulatory DNA prodrugs . The molecular pathways involved include the formation and cleavage of phosphorothioate bonds, which are critical for its biological activity.
Comparaison Avec Des Composés Similaires
O-(2-Phenoxyethyl) phosphorodiamidothioate can be compared with other similar compounds such as:
Phosphoramidothioate: Similar in structure but with different substituents, leading to variations in reactivity and applications.
N,N′-Diphenylphosphorodiamidothioate: Another related compound with distinct thermal and chemical properties. The uniqueness of this compound lies in its specific phenoxyethyl group, which imparts unique chemical and physical characteristics, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
92530-55-7 |
|---|---|
Formule moléculaire |
C8H13N2O2PS |
Poids moléculaire |
232.24 g/mol |
Nom IUPAC |
2-diaminophosphinothioyloxyethoxybenzene |
InChI |
InChI=1S/C8H13N2O2PS/c9-13(10,14)12-7-6-11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H4,9,10,14) |
Clé InChI |
UFSGCOIKDNYOHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCOP(=S)(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


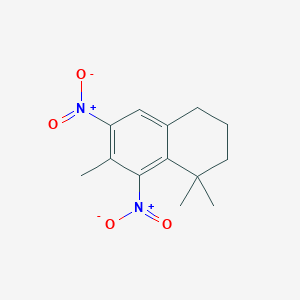
![Ethyl 3-[(quinazolin-4-yl)sulfanyl]propanoate](/img/structure/B14352692.png)
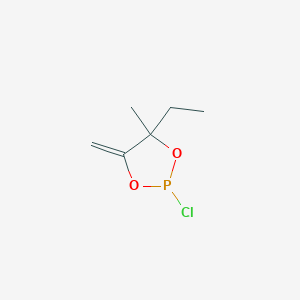
![4-(2-Methylbutoxy)phenyl 4-[(pent-4-en-1-yl)oxy]benzoate](/img/structure/B14352698.png)
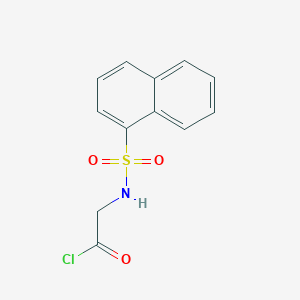


![3-[(1,3-Dichloropropan-2-YL)oxy]propane-1,2-diol](/img/structure/B14352721.png)

